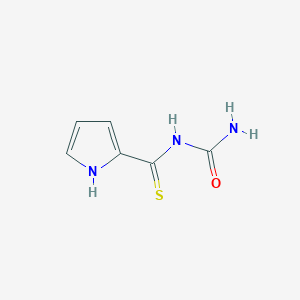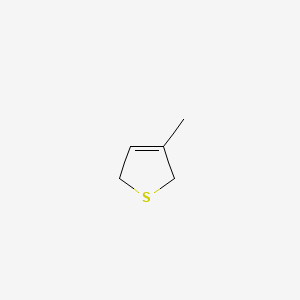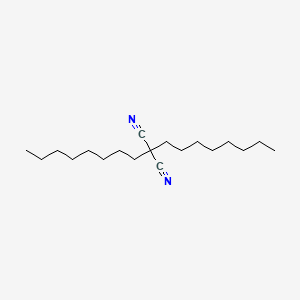![molecular formula C25H26Cl3O3P B14670291 Bis(2-propylphenyl) [2-(trichloromethyl)phenyl]phosphonate CAS No. 41399-18-2](/img/structure/B14670291.png)
Bis(2-propylphenyl) [2-(trichloromethyl)phenyl]phosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(2-propylphenyl) [2-(trichloromethyl)phenyl]phosphonate is an organophosphorus compound characterized by its unique structure, which includes both aromatic and phosphonate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-propylphenyl) [2-(trichloromethyl)phenyl]phosphonate typically involves the reaction of 2-propylphenyl magnesium bromide with 2-(trichloromethyl)phenylphosphonic dichloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phosphonic dichloride. The reaction mixture is usually stirred at low temperatures to control the exothermic nature of the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can help in managing the heat generated during the reaction and improve the overall yield. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions
Bis(2-propylphenyl) [2-(trichloromethyl)phenyl]phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products Formed
Oxidation: Formation of phosphonic acid derivatives.
Reduction: Formation of phosphine derivatives.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Bis(2-propylphenyl) [2-(trichloromethyl)phenyl]phosphonate has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or pathways.
Industry: Utilized in the production of flame retardants and plasticizers.
Mechanism of Action
The mechanism of action of Bis(2-propylphenyl) [2-(trichloromethyl)phenyl]phosphonate involves its interaction with specific molecular targets, such as enzymes. The compound can inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. This interaction can disrupt the normal function of the enzyme, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Bis(trichloromethyl) carbonate: Used as a reagent in organic synthesis.
Bis(2-methoxyphenyl) phosphonate: Used in the synthesis of phosphonate esters.
Bis(2-chlorophenyl) phosphonate: Utilized in the production of flame retardants.
Uniqueness
Bis(2-propylphenyl) [2-(trichloromethyl)phenyl]phosphonate is unique due to its specific combination of aromatic and phosphonate groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in fields requiring specific reactivity and stability .
Properties
CAS No. |
41399-18-2 |
|---|---|
Molecular Formula |
C25H26Cl3O3P |
Molecular Weight |
511.8 g/mol |
IUPAC Name |
1-propyl-2-[(2-propylphenoxy)-[2-(trichloromethyl)phenyl]phosphoryl]oxybenzene |
InChI |
InChI=1S/C25H26Cl3O3P/c1-3-11-19-13-5-8-16-22(19)30-32(29,24-18-10-7-15-21(24)25(26,27)28)31-23-17-9-6-14-20(23)12-4-2/h5-10,13-18H,3-4,11-12H2,1-2H3 |
InChI Key |
HMZDPBDPEJJLCL-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC=CC=C1OP(=O)(C2=CC=CC=C2C(Cl)(Cl)Cl)OC3=CC=CC=C3CCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


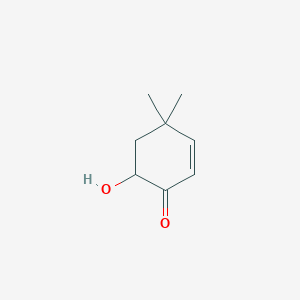
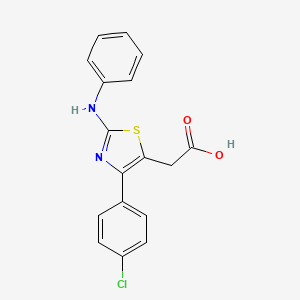
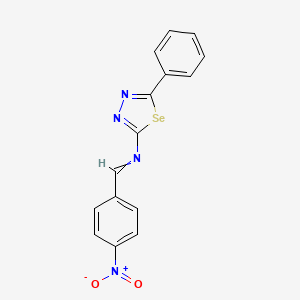
![6-Propyl-2,3,4,6,7,8-hexahydropyrrolo[1,2-a]pyrimidine](/img/structure/B14670230.png)
![Butanoic acid, 4-[(2-hydroxyethyl)amino]-4-oxosulfo-, 1-dodecyl ester, monosodium salt](/img/structure/B14670238.png)
![Benzenaminium, N-methyl-N-[3-(methylphenylamino)-2-propenylidene]-](/img/structure/B14670246.png)
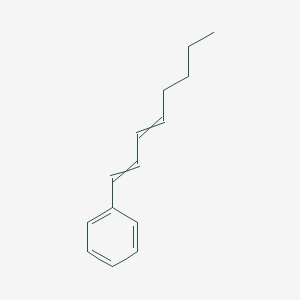

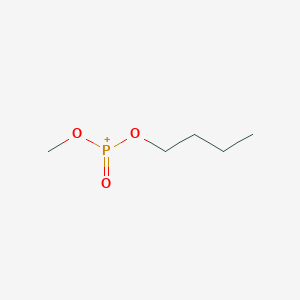
![1-{(E)-[4-Methyl-3-(pyrrolidine-1-sulfonyl)phenyl]diazenyl}pyrrolidine](/img/structure/B14670277.png)
